N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide
Description
N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide is a compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperidine ring, which is a common motif in many pharmacologically active compounds.
Properties
IUPAC Name |
N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(19-7-3-1-4-8-19)25-21-13-17-27(18-14-21)24(29)20-9-11-22(12-10-20)26-15-5-2-6-16-26/h1,3-4,7-12,21H,2,5-6,13-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFKGVODRYQVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide typically involves the reaction of benzoyl chloride with piperidine derivatives. One common method is to react 4-piperidinamine with benzoyl cyanide under suitable conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and the product is purified by column chromatography using a mixture of ethyl acetate and hexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular response to low oxygen levels . The compound induces the expression of HIF-1α protein, leading to the upregulation of genes involved in apoptosis and cell cycle arrest, such as p21 and cleaved caspase-3 .
Comparison with Similar Compounds
N-[1-(4-piperidin-1-ylbenzoyl)piperidin-4-yl]benzamide can be compared with other benzamide derivatives:
4-Bromo-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide: Similar structure but with different substituents, leading to variations in biological activity.
N-(1-Benzyl-piperidin-4-yl)-benzamide: Another benzamide derivative with a benzyl group instead of a piperidinyl group, showing different pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
